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Compound of Interest

Compound Name: 2,3,6-Trimethylnonane

Cat. No.: B14546996

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,3,6-trimethylnonane, a branched alkane of interest in various chemical research
domains. Due to the limited availability of public experimental spectra for this specific isomer,
this document focuses on predicted data based on established principles of mass spectrometry
and nuclear magnetic resonance spectroscopy. Detailed, generalized experimental protocols
for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted mass spectrometry, 13C-NMR, and *H-NMR data
for 2,3,6-trimethylnonane. These predictions are derived from the fundamental principles of
organic spectroscopy and analysis of fragmentation patterns and chemical shift correlations for
similar branched alkanes.

Mass Spectrometry Data (Predicted)

Electron ionization mass spectrometry (EI-MS) of 2,3,6-trimethylnonane is expected to
produce a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C
bonds. The fragmentation pattern is influenced by the stability of the resulting carbocations.
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m/z (Predicted) Proposed Fragment lon Notes
170 [Ci2H26] " Molecular lon (M*e)
155 [C11H23]* Loss of a methyl radical (*CH3s)
141 [CioH21]" Loss of an ethyl radical (*CzHs)
127 [CoHa9]* Loss of a propyl radical (¢C3H?7)
113 [CsH17]* Loss of a butyl radical (*C4Ho)
Loss of a pentyl radical
99 [C7Ha1s]*
(*CsH11)
85 [CeHas]* Cleavage at the C5-C6 bond
Cleavage at the C4-C5 bond
71 [CsHaa]*
or C6-C7 bond
Likely a stable tertiary butyl
57 [CaHo]* cation or secondary butyl
cation
Isopropyl or propy! cation,
43 [CsH7]* often a base peak in alkane

spectra

13C Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted 13C-NMR spectrum of 2,3,6-trimethylnonane is based on the analysis of its
structure and the application of empirical rules for predicting chemical shifts in alkanes. The
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Predicted Chemical Shift (9,

Carbon Atom Multiplicity (Proton-coupled)
ppm)

c1 ~14 Quartet (q)
Cc2 ~34 Doublet (d)
C3 ~38 Doublet (d)
C4 ~28 Triplet (t)
C5 ~37 Triplet ()
C6 ~32 Doublet (d)
Cc7 ~39 Triplet (t)
C8 ~23 Triplet ()
C9 ~14 Quartet (q)
2-CHs ~19 Quartet (q)
3-CHs ~16 Quartet (q)
6-CHs ~20 Quartet (q)

'H Nuclear Magnetic Resonance (NMR) Data (Predicted)

The predicted *H-NMR spectrum of 2,3,6-trimethylnonane is expected to show significant
signal overlap in the upfield region (0.8 - 1.6 ppm), which is characteristic of branched alkanes.
The chemical shifts are reported in ppm relative to TMS.

Predicted Chemical

Proton(s) Shift (5, ppm) Multiplicity Integration
H1, H9 ~0.8-0.9 Triplet (t) 6H
H2, H3, H6 ~1.3-1.6 Multiplet (m) 3H
H4, H5, H7, H8 ~1.1-14 Multiplet (m) 8H
2-CHs, 3-CHs, 6-CHs ~0.8-0.9 Doublet (d) 9H
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Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the
spectroscopic data presented above. These protocols are intended as a guide and may require
optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of 2,3,6-trimethylnonane to determine its molecular
weight and fragmentation pattern.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatography (GC-MS) system for volatile compounds like alkanes. This allows for
separation from any impurities prior to mass analysis.

« lonization: The molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source. This process removes an electron from the molecule, forming a positively
charged molecular ion (M*s).

o Acceleration: The positively charged ions are accelerated by an electric field into the mass
analyzer.

o Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a
magnetic field, quadrupole, or time-of-flight analyzer.

o Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z
value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the 13C and *H NMR spectra of 2,3,6-trimethylnonane for structural
elucidation.

Methodology:
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e Sample Preparation: A small amount of the purified 2,3,6-trimethylnonane sample is
dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of a reference
standard, such as tetramethylsilane (TMS), is often added.

e Spectrometer Setup: The NMR tube containing the sample is placed in the NMR
spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being
observed (*H or 13C).

o Data Acquisition:

o 'H NMR: A short radiofrequency pulse is applied to the sample, and the resulting free
induction decay (FID) signal is recorded. The process is repeated for a number of scans to
improve the signal-to-noise ratio.

o 13C NMR: Due to the low natural abundance of the 13C isotope, a larger number of scans
and a longer acquisition time are typically required. Proton decoupling is commonly used
to simplify the spectrum by removing the splitting caused by attached protons, resulting in
a spectrum where each unique carbon atom appears as a single peak.

» Data Processing: The acquired FID is converted into a spectrum using a Fourier transform.
The spectrum is then phased, baseline corrected, and referenced to the TMS signal (O ppm).
The chemical shifts, multiplicities, and integration of the peaks are then analyzed.

Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic
techniques.
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Caption: General workflow for spectroscopic analysis.
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Caption: Predicted primary fragmentation pathways.
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Logic for Predicting NMR Spectra
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Caption: Logic for predicting NMR spectra.
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[https://www.benchchem.com/product/b14546996#spectroscopic-data-for-2-3-6-
trimethylnonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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